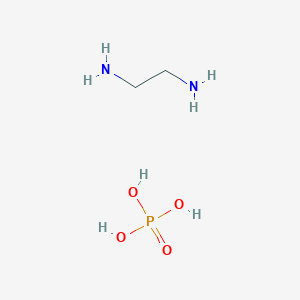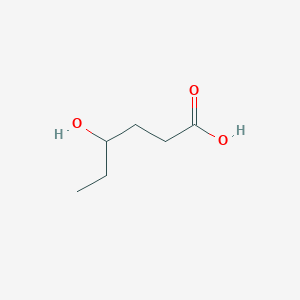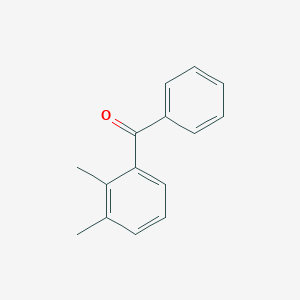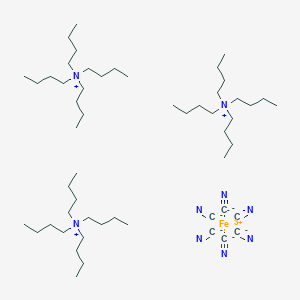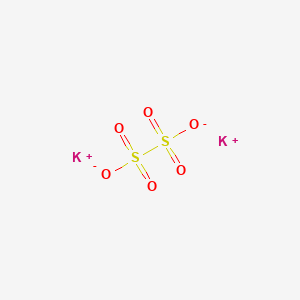
Potassium dithionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dithionate is a chemical compound with the molecular formula K2S2O6. It is a white crystalline powder that is soluble in water. Potassium dithionate is widely used in various scientific research applications due to its unique properties and characteristics.
Applications De Recherche Scientifique
Potassium dithionate is widely used in various scientific research applications. It is commonly used as a reducing agent in the synthesis of organic compounds. It is also used as a catalyst in various chemical reactions. Potassium dithionate is also used in the production of fireworks and pyrotechnics due to its ability to produce bright green flames.
Mécanisme D'action
Potassium dithionate acts as a reducing agent in various chemical reactions. It can donate electrons to other molecules and reduce them to a lower oxidation state. This property of potassium dithionate is used in the synthesis of organic compounds and in various other chemical reactions.
Effets Biochimiques Et Physiologiques
Potassium dithionate has no known biochemical or physiological effects on the human body. It is considered to be non-toxic and safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
Potassium dithionate has several advantages for use in lab experiments. It is a highly effective reducing agent and catalyst in various chemical reactions. It is also relatively inexpensive and readily available. However, potassium dithionate has some limitations. It is not stable in the presence of moisture and air and can decompose rapidly. It is also not suitable for use in reactions that require a strong reducing agent.
Orientations Futures
There are several future directions for the use of potassium dithionate in scientific research. One potential application is in the development of new catalysts for chemical reactions. Potassium dithionate could also be used in the synthesis of new organic compounds with unique properties and characteristics. Additionally, further research could be done to explore the potential use of potassium dithionate in the production of green pyrotechnic flames.
Conclusion:
Potassium dithionate is a versatile and useful chemical compound with a wide range of scientific research applications. Its unique properties and characteristics make it an important tool for chemists and researchers. Further research into the potential applications of potassium dithionate could lead to new discoveries and innovations in the field of chemistry.
Méthodes De Synthèse
Potassium dithionate can be synthesized by the reaction of potassium sulfite with sulfuric acid. The reaction is as follows:
K2SO3 + H2SO4 → K2S2O6 + H2O
The reaction takes place at a temperature of around 50-60°C. The resulting product is then purified and dried to obtain potassium dithionate in its pure form.
Propriétés
Numéro CAS |
13455-20-4 |
|---|---|
Nom du produit |
Potassium dithionate |
Formule moléculaire |
K2O6S2 |
Poids moléculaire |
238.33 g/mol |
InChI |
InChI=1S/2K.H2O6S2/c;;1-7(2,3)8(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 |
Clé InChI |
POXRUQZSBXFWGH-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)(=O)S(=O)(=O)[O-].[K+].[K+] |
SMILES canonique |
[O-]S(=O)(=O)S(=O)(=O)[O-].[K+].[K+] |
Autres numéros CAS |
13455-20-4 |
Numéros CAS associés |
14970-71-9 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



